REACTION_CXSMILES
|
C(=O)=O.C([Sn](CCCC)(OCCCC)[O:9][Sn:10]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:16][CH2:17][CH2:18][CH3:19])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])CCC.[CH2:33](O)[CH2:34][CH2:35][CH3:36]>>[CH2:20]([Sn:10]([CH2:16][CH2:17][CH2:18][CH3:19])([O:9][CH2:33][CH2:34][CH2:35][CH3:36])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH2:21][CH2:22][CH3:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in the same manner as in Example 12 from supply line 26 at 280 g/Hr
|
Type
|
CUSTOM
|
Details
|
was 140° C.
|
Type
|
WAIT
|
Details
|
Continuous supply was continued in this state for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
were thereby recovered from the liquid-phase recovery line 39 at 1,006 g/Hr
|
Type
|
ADDITION
|
Details
|
Furthermore, from the reactor lower portion 33 a dibutyltin alkoxide-containing component
|
Type
|
CUSTOM
|
Details
|
was recovered at 1,170 g/Hr from the extraction line 40
|
Type
|
CUSTOM
|
Details
|
Analysis of the liquid recovered from the generated product extraction line 40
|
Reaction Time |
13 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](OCCCC)(OCCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |